molecular formula C8H6ClF3N2O B11764072 2-Chloro-4-(trifluoromethyl)benzohydrazide

2-Chloro-4-(trifluoromethyl)benzohydrazide

Cat. No.: B11764072
M. Wt: 238.59 g/mol
InChI Key: OHIJFCZUQHUEEC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzohydrazide is a multifunctional aromatic hydrazide derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound features a benzohydrazide core substituted with a chloro group and a highly electronegative trifluoromethyl group, which significantly influences its electronic properties and reactivity . The trifluoromethyl group is a well-known pharmacophore in drug discovery, prized for its ability to enhance metabolic stability and improve membrane permeability due to its high lipophilicity and electron-withdrawing nature . Researchers utilize this hydrazide as a key precursor for the synthesis of diverse heterocyclic compounds and more complex molecular architectures. Its hydrazide functionality makes it particularly useful for constructing hydrazone derivatives via condensation with aldehydes and ketones, a class of compounds that has demonstrated a broad spectrum of significant biological activities in scientific literature, including antimicrobial, anticancer, and enzyme inhibitory properties . Furthermore, hydrazide-hydrazones derived from similar trifluoromethylbenzohydrazide scaffolds have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are important targets in central nervous system research . The strategic incorporation of both chloro and trifluoromethyl substituents on the aromatic ring makes this reagent a versatile starting material for further functionalization, including nucleophilic substitution reactions and metal-catalyzed cross-couplings, enabling its application in the development of novel compounds for pharmaceutical and agrochemical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(15)14-13/h1-3H,13H2,(H,14,15)

InChI Key

OHIJFCZUQHUEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

Formation of the Acid Chloride Intermediate

The synthesis begins with 2-chloro-4-(trifluoromethyl)benzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This reaction typically proceeds under reflux conditions (60–80°C) for 4–6 hours, achieving near-quantitative yields (98%). The mechanism involves nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid group, facilitating chloride displacement.

Reaction Conditions:

  • Reagents: 2-Chloro-4-(trifluoromethyl)benzoic acid, SOCl₂ (1.5–2.0 equivalents)

  • Solvent: Toluene or solvent-free

  • Temperature: 60–80°C (reflux)

  • Time: 4–6 hours

  • Workup: Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow liquid.

Hydrazide Formation

The acid chloride is subsequently reacted with hydrazine hydrate (NH₂NH₂·H₂O) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). This step is conducted at 0–25°C to mitigate exothermic side reactions, followed by stirring for 12–24 hours.

Reaction Conditions:

  • Reagents: Acid chloride (1.0 equivalent), hydrazine hydrate (1.2 equivalents)

  • Solvent: THF or DCM

  • Temperature: 0°C → room temperature (gradual warming)

  • Time: 12–24 hours

  • Yield: 85–90%

  • Purity: >95% (confirmed by HPLC)

Key Advantages:

  • High efficiency due to the reactivity of acid chlorides.

  • Minimal byproducts, simplifying purification via recrystallization (ethanol/water).

Ester Hydrazinolysis Route

Esterification of the Carboxylic Acid

The benzoic acid derivative is first esterified to methyl 2-chloro-4-(trifluoromethyl)benzoate using Fischer esterification. This involves refluxing the acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.

Reaction Conditions:

  • Reagents: 2-Chloro-4-(trifluoromethyl)benzoic acid, methanol (excess), H₂SO₄ (0.1 equivalents)

  • Temperature: 65–70°C (reflux)

  • Time: 4–6 hours

  • Yield: 80–85%

Hydrazinolysis of the Ester

The methyl ester is treated with hydrazine hydrate in ethanol under reflux to yield the target hydrazide. This nucleophilic acyl substitution displaces the methoxy group, forming the hydrazide bond.

Reaction Conditions:

  • Reagents: Methyl ester (1.0 equivalent), hydrazine hydrate (2.0 equivalents)

  • Solvent: Ethanol

  • Temperature: 78°C (reflux)

  • Time: 2–4 hours

  • Yield: 80–85%

  • Purity: >97% (recrystallized from ethanol)

Key Advantages:

  • Avoids handling corrosive reagents like SOCl₂.

  • Suitable for large-scale synthesis due to mild conditions.

Direct Coupling Using Carbodiimide Reagents

Activation of the Carboxylic Acid

In this method, 2-chloro-4-(trifluoromethyl)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The activated intermediate reacts directly with hydrazine to form the hydrazide.

Reaction Conditions:

  • Reagents: Benzoic acid (1.0 equivalent), EDC (1.2 equivalents), HOBt (1.1 equivalents), hydrazine hydrate (1.5 equivalents)

  • Solvent: DMF

  • Temperature: Room temperature

  • Time: 24 hours

  • Yield: 70–75%

  • Purity: >90% (chromatography required for purification)

Key Advantages:

  • Ambient reaction conditions reduce energy consumption.

  • Compatible with acid-sensitive substrates.

Comparative Analysis of Synthesis Methods

Parameter Acid Chloride Route Ester Hydrazinolysis Direct Coupling
Overall Yield 85–90%80–85%70–75%
Reaction Time 16–30 hours6–10 hours24 hours
Key Reagents SOCl₂, NH₂NH₂·H₂OH₂SO₄, NH₂NH₂·H₂OEDC, HOBt, NH₂NH₂·H₂O
Purification Complexity Low (recrystallization)Low (recrystallization)Moderate (chromatography)
Scalability HighHighModerate

Critical Observations:

  • The acid chloride route offers the highest yield but requires handling hazardous SOCl₂.

  • Ester hydrazinolysis balances safety and efficiency, making it ideal for industrial applications.

  • Direct coupling is less favored due to lower yields and reliance on expensive reagents.

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The hydrazide group readily reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for generating derivatives with modified pharmacological or physicochemical properties.

Key Findings:

  • Reaction Mechanism : Acid- or base-catalyzed condensation under reflux conditions (ethanol/water, 80°C). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .

  • Substrate Scope :

    • Aromatic aldehydes (e.g., nitro-, bromo-, trifluoromethyl-substituted benzaldehydes)

    • Aliphatic ketones (e.g., cyclohexanone, camphor) .

Representative Data:

Derivative StructureReagent UsedReaction YieldBiological Activity (IC₅₀)
N’-[4-(Trifluoromethyl)benzylidene]4-CF₃-benzaldehyde98%AChE: 46.8 µM, BuChE: 175 µM
N’-(2-Nitrobenzylidene)2-NO₂-benzaldehyde95%AChE: 59.7 µM, BuChE: 93.1 µM
N’-(cyclohexylidene)Cyclohexanone89%AChE: 61.2 µM, BuChE: 74.7 µM

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient chloro-substituted aromatic ring undergoes SNAr reactions, particularly under basic conditions, enabling functionalization at the ortho position.

Key Findings:

  • Mechanistic Insight :

    • The reaction with amines or thiols proceeds via a zwitterionic Meisenheimer complex intermediate .

    • Intramolecular hydrogen bonding between the hydrazide α-hydrogen and pyrimidine nitrogen stabilizes the transition state, lowering activation energy by ~5.2 kcal/mol .

  • Reagents :

    • Amines (e.g., benzylamine) in DMF at 120°C.

    • Thiols (e.g., thiophenol) with K₂CO₃ in THF .

Example Reaction:

2-Chloro-4-(trifluoromethyl)benzohydrazide+PhSHK2CO3,THF2-(PhS)-4-(trifluoromethyl)benzohydrazide+HCl\text{2-Chloro-4-(trifluoromethyl)benzohydrazide} + \text{PhSH} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{2-(PhS)-4-(trifluoromethyl)benzohydrazide} + \text{HCl}

Electrophilic Activation in Multi-Component Reactions

The trifluoromethyl group enhances electrophilicity at the aromatic ring, facilitating participation in:

  • Ugi-type Reactions : Three-component reactions with isocyanides and carboxylic acids to form peptidomimetics.

  • Cycloadditions : Diels-Alder reactions with electron-rich dienes under Lewis acid catalysis.

Critical Analysis of Selectivity

  • Electronic Effects : The -CF₃ group withdraws electron density, enhancing SNAr reactivity at the ortho-chloro position but deactivating the ring toward electrophilic substitution .

  • Steric Effects : Bulky substituents on aldehydes/ketones reduce hydrazone formation efficiency (e.g., camphor derivatives require extended reaction times) .

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., cholinesterase inhibitors ) and materials science. Further studies are warranted to explore its catalytic applications and photophysical properties.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of 2-chloro-4-(trifluoromethyl)benzohydrazide exhibit notable antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). A study found that N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides derived from this compound demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. One study reported that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition of cholinesterases, with some compounds showing IC50 values lower than clinically used drugs like rivastigmine. These findings suggest potential applications in cancer therapeutics, particularly in targeting tumor cells through apoptosis induction .

Pesticidal Applications

Herbicide Development
2-Chloro-4-(trifluoromethyl)benzohydrazide serves as an important intermediate in the synthesis of herbicides. Its derivatives have been synthesized and tested for their efficacy as herbicides against various weed species. The synthesis process is characterized by cost-effectiveness and high yield, making it an attractive option for agricultural applications .

Synthetic Chemistry

Building Block for Complex Molecules
The compound acts as a versatile building block in synthetic organic chemistry. It has been utilized in the preparation of various hydrazone derivatives, which have shown promising biological activities. The ability to modify its structure allows chemists to tailor compounds for specific biological targets or to enhance their pharmacological properties .

Table 1: Biological Activities of Derivatives

CompoundActivity TypeObserved EffectReference
N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideAntimicrobialEffective against Mycobacterium tuberculosis
Hydrazones from 4-(trifluoromethyl)benzohydrazideAnticancerInduction of apoptosis in cancer cells
Various derivativesEnzyme InhibitionInhibition of AChE and BuChE with varying IC50 values

Table 2: Pesticidal Efficacy

CompoundTarget OrganismEfficacyReference
2-Chloro-4-(trifluoromethyl)benzohydrazide derivativeCommon weedsSignificant reduction in growth at low concentrations

Case Study 1: Antimicrobial Efficacy

In laboratory tests, derivatives of 2-chloro-4-(trifluoromethyl)benzohydrazide were assessed against strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Potential

A series of hydrazone derivatives were synthesized from 4-(trifluoromethyl)benzohydrazide and evaluated for their anticancer activity. The most potent compounds demonstrated IC50 values that were significantly lower than those of established anticancer agents, suggesting they may serve as effective alternatives or adjuncts in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

2-Chloro-4-(2-fluoropropan-2-yl)benzohydrazide (17d’)
  • Structure : Chloro and 2-fluoropropan-2-yl substituents at positions 2 and 4, respectively .
  • Synthesis : Method B yields 96% .
  • Properties : Higher hydrophobicity (HPLC retention time: 4.76 min vs. 4.48 min for 3w ) due to the branched fluorinated alkyl group .
  • Biological Relevance: Not explicitly stated, but fluorinated alkyl groups often enhance metabolic stability in drug design.
2-(Trifluoromethyl)benzohydrazide
  • Structure : Trifluoromethyl group at position 2 (vs. position 4 in 3w ) .
  • Molecular Weight : 204.15 g/mol, lower than 3w due to the absence of chlorine .
  • Implications : Altered electronic effects (electron-withdrawing trifluoromethyl at position 2) may reduce nucleophilicity of the hydrazide group compared to 3w .
4-(Trifluoromethyl)benzohydrazide
  • Structure : Lacks the chloro substituent present in 3w .
  • Biological Activity : Derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, suggesting the trifluoromethyl group enhances binding to cholinesterase active sites .
  • Comparison with 3w : The additional chloro substituent in 3w may sterically hinder interactions with enzymes, directing its derivatives toward different targets (e.g., Rho/Myocar).

Functional Group Modifications

5-(2-Chloro-4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (4w)
  • Synthesis : Derived from 3w via Method C (59% yield) .
  • Structure : Oxadiazole ring replaces the hydrazide group, introducing a thiol moiety.
  • Activity : Part of a class of potent Rho/Myocar inhibitors, highlighting the importance of heterocyclic ring formation for target engagement .
2-Nitro-4-(trifluoromethyl)benzohydrazide
  • Structure : Nitro group at position 2 instead of chlorine .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight ([M+H]⁺) HPLC Retention Time (min) Key Substituents
2-Chloro-4-(trifluoromethyl)benzohydrazide (3w ) 239.0 4.48 Cl (position 2), CF₃ (position 4)
2-Chloro-4-(2-fluoropropan-2-yl)benzohydrazide (17d’ ) 231.07 4.76 Cl (position 2), C₃H₅F (position 4)
2-(Trifluoromethyl)benzohydrazide 204.15 N/A CF₃ (position 2)

Biological Activity

2-Chloro-4-(trifluoromethyl)benzohydrazide is an organic compound recognized for its significant biological activities, particularly in the field of medicinal chemistry. This compound exhibits a unique molecular structure characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, which contributes to its reactivity and interaction profiles. The following sections detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C9_{9}H7_{7}ClF3_{3}N3_{3}
  • Molecular Weight : Approximately 224.56 g/mol

Inhibition of Cholinesterases

One of the primary biological activities of 2-Chloro-4-(trifluoromethyl)benzohydrazide is its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

  • IC50 Values :
    • AChE: 46.8–137.7 µM
    • BuChE: 19.1–881.1 µM
      These values indicate that certain derivatives of this compound exhibit inhibition comparable to established drugs like rivastigmine .

Antimicrobial Properties

2-Chloro-4-(trifluoromethyl)benzohydrazide has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly influence biological activity:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances hydrophobic interactions, contributing to increased binding affinity to target enzymes.
  • Substituent Variations : Substituting different groups at specific positions on the benzene ring alters the inhibitory potency against cholinesterases. For instance, compounds with electronegative substituents at the para-position showed improved activity .

Study on Hydrazones Derived from 4-(Trifluoromethyl)benzohydrazide

A study investigated hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide and various aldehydes or ketones. The findings indicated that these hydrazones exhibited dual inhibition properties against AChE and BuChE, with several compounds demonstrating significant potency .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide46.819.1
Hydrazone from 3-(trifluoromethyl)benzaldehyde63.663.6

Cytotoxicity Studies

Research has shown that many derivatives of 2-Chloro-4-(trifluoromethyl)benzohydrazide are non-cytotoxic at concentrations up to 100 µM when tested on HepG2 cells, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-chloro-4-(trifluoromethyl)benzohydrazide, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A common approach (Method B) involves reacting methyl 2-chloro-4-(trifluoromethyl)benzoate with excess hydrazine hydrate under reflux in methanol for 4–6 hours. Critical parameters include maintaining anhydrous conditions, stoichiometric excess of hydrazine (≥2 equivalents), and controlled reflux temperature (65–70°C) to avoid side reactions. Yields >95% are achievable with rigorous solvent removal and recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of 2-chloro-4-(trifluoromethyl)benzohydrazide?

  • Methodological Answer : Use a combination of:

  • ¹H NMR (CDCl₃): Peaks at δ 7.75 (d, J = 8.1 Hz, 1H), 7.70 (s, 1H), 7.60 (dd, J = 8.0, 1.7 Hz, 1H), and 3.94 (br. s, 2H) confirm the hydrazide moiety and aromatic substitution pattern .
  • Mass Spectrometry (ESI+) : A molecular ion peak at m/z 239.0 [M+H]⁺ validates the molecular weight .
  • HPLC : Retention time of 4.48 min (C18 column, acetonitrile/water gradient) ensures purity >98% .

Q. What safety precautions are recommended when handling 2-chloro-4-(trifluoromethyl)benzohydrazide?

  • Methodological Answer : Refer to GHS precautionary codes:

  • P261 : Avoid breathing dust/fumes. Use fume hoods.
  • P280/P305+P351+P338 : Wear gloves and eye protection; rinse skin/eyes immediately upon contact.
  • Storage: Ambient temperatures in airtight containers to prevent hydrolysis. No TSCA compliance is reported, so treat as hazardous .

Advanced Research Questions

Q. What strategies are effective for synthesizing heterocyclic derivatives (e.g., 1,3,4-oxadiazoles) from 2-chloro-4-(trifluoromethyl)benzohydrazide?

  • Methodological Answer : Cyclization with carbon disulfide (CS₂) in basic media (e.g., KOH/ethanol) under reflux forms 1,3,4-oxadiazole-2-thiol derivatives (Method C). Key steps:

  • React hydrazide with CS₂ (1:1.2 molar ratio) in ethanol/KOH at 80°C for 8–12 hours.
  • Acidify with HCl to precipitate the product.
  • Example: 5-(2-chloro-4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (59% yield, confirmed via ¹H NMR in DMSO-d₆ and MS) .

Q. How can researchers address discrepancies in reported spectral data for derivatives (e.g., conflicting NMR shifts)?

  • Methodological Answer :

  • Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts due to hydrogen bonding).
  • Dynamic Exchange : For broad peaks (e.g., NH protons), use variable-temperature NMR to resolve splitting.
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) .

Q. What computational and experimental methods support the study of this compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase. Parameterize the trifluoromethyl group’s electrostatic contributions .
  • Enzyme Assays : Perform Ellman’s assay for cholinesterase inhibition (IC₅₀ determination) in Tris buffer (pH 8.0) with DTNB as a chromogen .

Q. How should researchers design experiments to optimize synthesis yield while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity (methanol vs. ethanol), temperature (60–80°C), and hydrazine stoichiometry (1.5–3 equivalents).
  • Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Isolate intermediates (e.g., unreacted ester) via column chromatography .

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